

An In-depth Technical Guide to 3-(Methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Methoxycarbonyl)benzoic acid

Cat. No.: B047654

[Get Quote](#)

CAS Number: 1877-71-0

This technical guide provides a comprehensive overview of **3-(methoxycarbonyl)benzoic acid**, a versatile bifunctional molecule utilized by researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical and physical properties, spectral information, synthesis protocols, and its applications as a key building block in the creation of complex molecules.

Chemical and Physical Properties

3-(Methoxycarbonyl)benzoic acid, also known as monomethyl isophthalate or 3-carbomethoxybenzoic acid, is an aromatic compound containing both a carboxylic acid and a methyl ester functional group.^{[1][2]} This substitution pattern makes it a valuable intermediate, allowing for selective chemical modifications at two distinct positions on the benzene ring.

Table 1: Physicochemical Properties of **3-(Methoxycarbonyl)benzoic acid**

Property	Value	Source(s)
CAS Number	1877-71-0	[1] [2]
Molecular Formula	C ₉ H ₈ O ₄	[1] [2]
Molecular Weight	180.16 g/mol	[1]
IUPAC Name	3-(methoxycarbonyl)benzoic acid	[1]
Synonyms	mono-Methyl isophthalate, Isophthalic acid monomethyl ester, 3-Carbomethoxybenzoic acid	[1]
Appearance	White to off-white solid/powder	[3] (analog)
Melting Point	194-196 °C	Vendor Data
pKa	Estimated ~3.5-4.0	Theoretical
LogP (predicted)	1.8	[4]

Note: Some physical properties are based on data for structurally similar compounds or typical vendor specifications.

Table 2: Solubility Profile

Solvent	Solubility	Notes
Water	Slightly soluble, especially in hot water.	Benzoic acid solubility is low in cold water.
Methanol	Soluble	[3] (analog)
Ethanol	Soluble	[3] (analog)
Dimethyl Sulfoxide (DMSO)	Soluble	[3] (analog)
Dimethylformamide (DMF)	Soluble	[5] (analog)

Spectral Data

The structural features of **3-(methoxycarbonyl)benzoic acid** can be confirmed through various spectroscopic techniques.

Table 3: Key Spectroscopic Data

Technique	Key Features and Peaks
¹ H NMR	Aromatic protons (multiplets, ~7.5-8.5 ppm), Methyl ester protons (singlet, ~3.9 ppm), Carboxylic acid proton (broad singlet, >10 ppm).
¹³ C NMR	Carbonyl carbons (ester and acid, ~165-170 ppm), Aromatic carbons (~128-135 ppm), Methyl carbon (~52 ppm).[1]
Infrared (IR) Spectroscopy	Broad O-H stretch (carboxylic acid, ~2500-3300 cm ⁻¹), Strong C=O stretch (ester and acid, ~1680-1730 cm ⁻¹), Aromatic C=C stretches (~1400-1600 cm ⁻¹).[1]
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z 180.[1]

Synthesis and Experimental Protocols

3-(Methoxycarbonyl)benzoic acid is typically synthesized via the selective mono-esterification of isophthalic acid. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 3-(Methoxycarbonyl)benzoic acid from Isophthalic Acid

Objective: To synthesize **3-(methoxycarbonyl)benzoic acid** through Fischer esterification of isophthalic acid.

Materials:

- Isophthalic acid

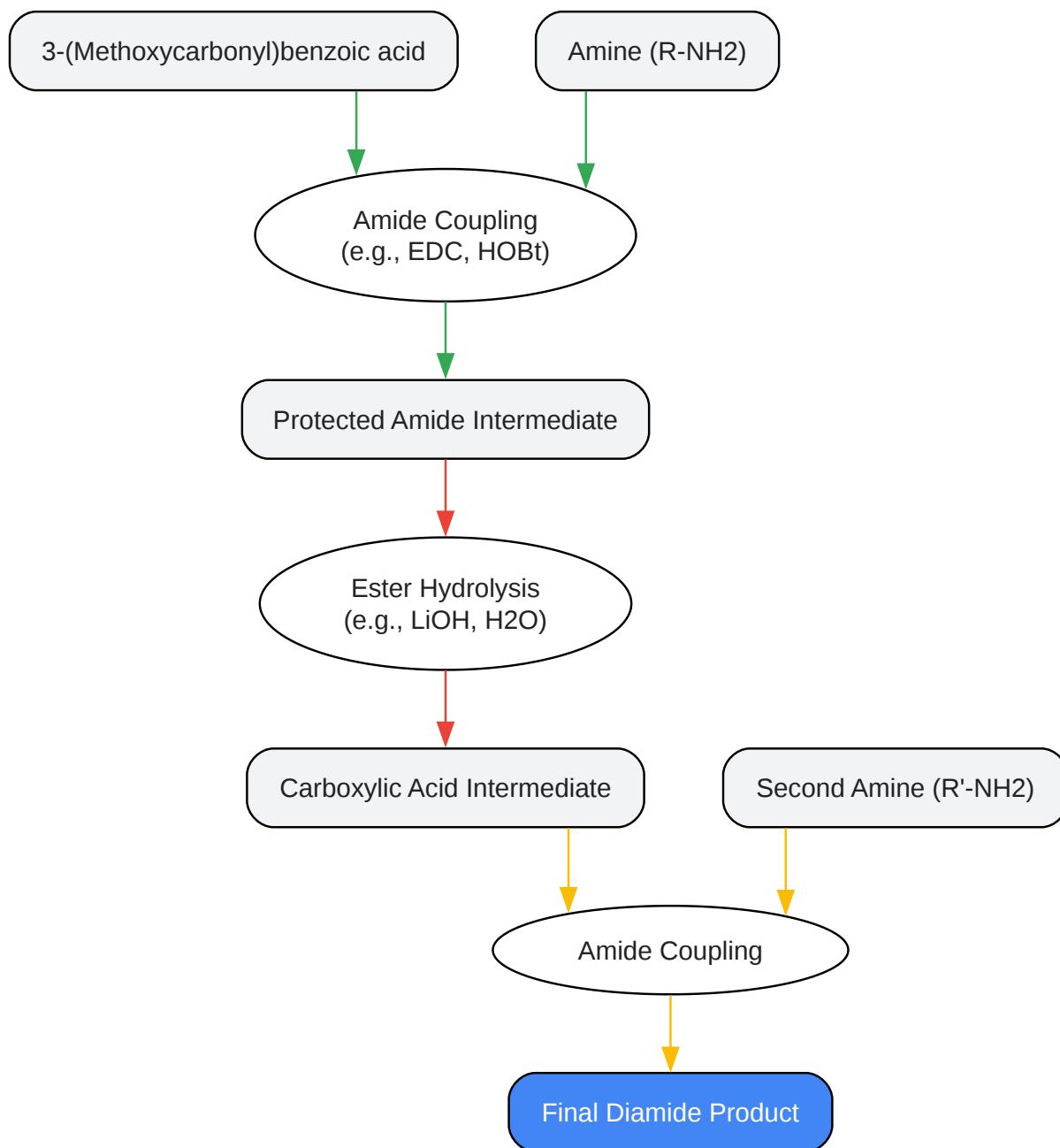
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Hydrochloric acid (1M)
- Dichloromethane or Ethyl Acetate
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend isophthalic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid).
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 equivalents) to the stirring suspension.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the mono-ester and di-ester products. The goal is to maximize the formation of the desired mono-ester.
- Workup: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.
- Extraction: Dilute the residue with water and extract with an organic solvent such as dichloromethane or ethyl acetate. To separate the desired product from unreacted diacid and the diester byproduct, perform a liquid-liquid extraction.
 - Wash the organic layer with a saturated sodium bicarbonate solution. The desired **3-(methoxycarbonyl)benzoic acid** will be deprotonated and move to the aqueous layer, while the diester byproduct remains in the organic layer.

- Separate the aqueous layer.
- Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until a white precipitate forms (pH ~2-3).
- Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Applications in Drug Discovery and Organic Synthesis


The bifunctional nature of **3-(methoxycarbonyl)benzoic acid** makes it a valuable scaffold in medicinal chemistry and a versatile intermediate in multi-step organic synthesis. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.^{[6][7]} The distinct reactivity of the carboxylic acid and the methyl ester allows for sequential and controlled modifications.

- Amide Coupling: The carboxylic acid can be readily converted to an amide via coupling with various amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt).
- Ester Modification: The methyl ester can be hydrolyzed to the corresponding diacid or converted to other esters via transesterification. It can also be reduced to an alcohol.

This orthogonality is critical in building complex molecular architectures, such as in the synthesis of kinase inhibitors or other targeted therapeutic agents.

Workflow for a Synthetic Application

The following diagram illustrates a typical synthetic workflow utilizing **3-(methoxycarbonyl)benzoic acid** as a starting material for creating a more complex, drug-like molecule.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow using **3-(methoxycarbonyl)benzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Methoxycarbonyl)benzoic acid | C9H8O4 | CID 601880 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-(METHOXYCARBONYL)BENZOIC ACID | CAS 1877-71-0 [matrix-fine-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - 3-(methoxycarbonyl)benzoic acid (C9H8O4) [pubchemlite.lcsb.uni.lu]
- 5. scribd.com [scribd.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. preprints.org [preprints.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Methoxycarbonyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047654#3-methoxycarbonyl-benzoic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com